molecular formula C10H11Cl2N3O2 B1143095 Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate CAS No. 171091-03-5

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate

Cat. No.: B1143095
CAS No.: 171091-03-5
M. Wt: 276.11924
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Description

Preparation Methods

The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate typically involves the reaction of ethyl 2-aminoacetate with 2,4-dichlorophenylhydrazine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research has shown that compounds with similar structures exhibit notable anticancer properties. For instance, studies have evaluated the cytotoxic effects of ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate against various cancer cell lines. The National Cancer Institute has protocols for assessing such compounds' efficacy, indicating that derivatives can inhibit tumor cell growth effectively.

A study highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests potential for further development as an anticancer agent .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.

The minimum inhibitory concentration (MIC) values reported for similar compounds indicate promising antimicrobial effects, supporting further exploration in pharmaceutical formulations aimed at treating bacterial infections .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes relevant to disease progression. For example, it has shown potential in inhibiting acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. By inhibiting this enzyme, the compound could help in managing symptoms associated with cognitive decline .

Study on Antioxidant Activity

A case study conducted by Madhavi and Ramanamma evaluated various derivatives of similar compounds for their antioxidant properties. This compound was included in the evaluation due to its structural similarities with other tested antioxidants. The results indicated that the compound exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Synthesis and Characterization

The synthesis of this compound involves straightforward synthetic routes that can be optimized for higher yields. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound, ensuring its suitability for biological testing .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the dichlorophenyl ring can interact with hydrophobic regions of proteins, potentially altering their activity .

Comparison with Similar Compounds

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate can be compared with similar compounds such as:

Biological Activity

Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate (CAS No. 171091-03-5) is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₀H₁₁Cl₂N₃O₂
  • Molecular Weight : 276.12 g/mol
  • Density : 1.43 g/cm³
  • Boiling Point : 377.74 °C
  • Flash Point : 182.25 °C

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its cytotoxicity, antimicrobial effects, and its mechanism of action.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the dichlorophenyl group is crucial for enhancing cytotoxicity against various cancer cell lines.

  • Case Study : A study demonstrated that derivatives of hydrazone compounds exhibited IC₅₀ values in the low micromolar range against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The compound's structure allows it to interact effectively with cellular targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent.

  • Research Findings : In vitro tests indicated that this compound had significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that:

  • The dichlorophenyl group enhances lipophilicity, improving cell membrane penetration.
  • The hydrazone linkage is essential for biological activity, as it facilitates interactions with target proteins through hydrogen bonding and hydrophobic interactions .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC₅₀ (µg/mL)Mechanism of Action
AnticancerA-4311.98 ± 1.22Induction of apoptosis
AnticancerJurkat<1.61Disruption of cell cycle
AntimicrobialStaphylococcus aureus15.0Membrane disruption
AntimicrobialEscherichia coli20.0Inhibition of metabolic pathways

Properties

IUPAC Name

ethyl (2Z)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFKHQNRZCFCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)Cl)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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